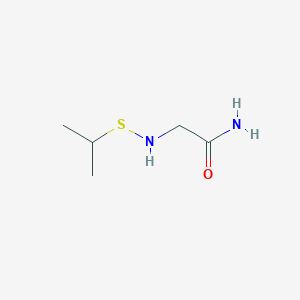
Benzyl 6-(chlorosulfonyl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 6-(chlorosulfonyl)hexanoate is an organic compound with the molecular formula C13H17ClO4S. It is an ester derivative that contains a benzyl group attached to a hexanoate chain, which is further substituted with a chlorosulfonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 6-(chlorosulfonyl)hexanoate can be synthesized through the esterification of benzyl alcohol with 6-(chlorosulfonyl)hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 6-(chlorosulfonyl)hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid or a thiol group using reducing agents like tin(II) chloride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Tin(II) chloride, lithium aluminum hydride
Reaction Conditions: Reflux, room temperature, acidic or basic medium
Major Products Formed:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonic Acids and Thiols: Formed by reduction reactions
Applications De Recherche Scientifique
Benzyl 6-(chlorosulfonyl)hexanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl 6-(chlorosulfonyl)hexanoate involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The chlorosulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is harnessed in various chemical transformations and applications .
Comparaison Avec Des Composés Similaires
6-(Chlorosulfonyl)benzoxazolin-2-one: Similar in structure but contains a benzoxazolinone ring instead of a hexanoate chain.
6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-one: Contains a benzothiazole ring and exhibits similar reactivity with nucleophiles.
Uniqueness: Benzyl 6-(chlorosulfonyl)hexanoate is unique due to its ester linkage and the presence of a benzyl group, which imparts distinct chemical properties and reactivity compared to other chlorosulfonyl derivatives. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
Formule moléculaire |
C13H17ClO4S |
|---|---|
Poids moléculaire |
304.79 g/mol |
Nom IUPAC |
benzyl 6-chlorosulfonylhexanoate |
InChI |
InChI=1S/C13H17ClO4S/c14-19(16,17)10-6-2-5-9-13(15)18-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Clé InChI |
VJCGOVLRWPGODZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-N-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13871407.png)


![4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine](/img/structure/B13871420.png)



![2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B13871454.png)


![7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione](/img/structure/B13871482.png)

